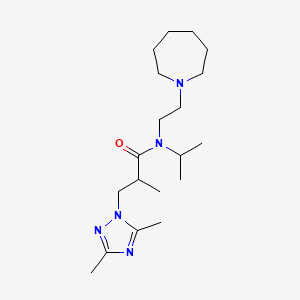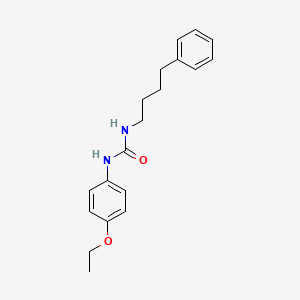
N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in energy homeostasis and metabolic regulation. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.
Mecanismo De Acción
N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea activates AMPK by binding to the AMPK β1 subunit. This results in conformational changes that increase the activity of AMPK. AMPK activation leads to the phosphorylation of downstream targets involved in energy homeostasis and metabolic regulation. N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea has been shown to have a more potent and selective effect on AMPK activation than other known AMPK activators.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea has been shown to have several biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. It also decreases hepatic glucose production, leading to improved glucose homeostasis. N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea increases fatty acid oxidation and decreases lipid accumulation in adipocytes, leading to improved lipid metabolism. N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea has also been shown to have anti-inflammatory effects in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea in lab experiments is its potency and selectivity for AMPK activation. It has been shown to have a more potent and selective effect on AMPK activation than other known AMPK activators. One limitation is that it can be difficult to obtain pure N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea due to its multistep synthesis process.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea. One direction is to investigate its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to further elucidate its mechanism of action and downstream targets. Additionally, research could be done to optimize the synthesis method for N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea to improve its purity and yield. Finally, research could be done to develop more potent and selective AMPK activators based on the structure of N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve insulin sensitivity, increase glucose uptake, and decrease hepatic glucose production in animal models. N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipocytes.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-phenylbutyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-23-18-13-11-17(12-14-18)21-19(22)20-15-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACAQTVIQZLIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49827267 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxyphenyl)-3-(4-phenylbutyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287108.png)
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)
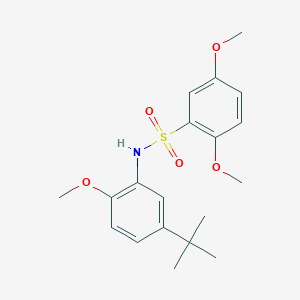
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287138.png)
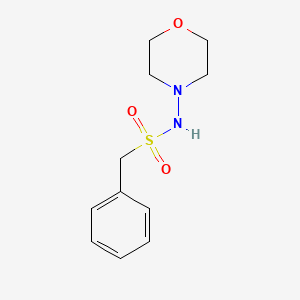

![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287170.png)
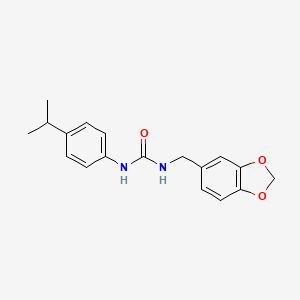

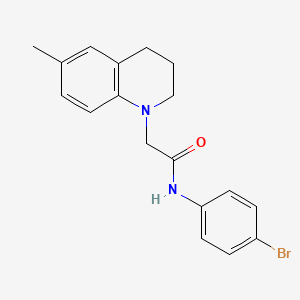
![dimethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}isophthalate](/img/structure/B4287197.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4287201.png)
